2-[(1-Methylpiperidin-4-yl)oxy]pyrazine - 2196212-01-6

2-[(1-Methylpiperidin-4-yl)oxy]pyrazine

Catalog Number: EVT-3132406
CAS Number: 2196212-01-6
Molecular Formula: C10H15N3O
Molecular Weight: 193.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While not directly addressed, the structure of 2-[(1-Methylpiperidin-4-yl)oxy]pyrazine suggests it belongs to a class of compounds known as substituted piperazines. These compounds are frequently employed in medicinal chemistry due to their diverse pharmacological activities. Substituted piperazines often exhibit affinity for a variety of receptors, including but not limited to, serotonin, dopamine, and muscarinic receptors [].

Applications
  • Central Nervous System Disorders: Compounds with similar structures have shown potential in treating conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia [].

N-(4-Fluorophenylmethyl)-N-(1-Methylpiperidin-4-yl)-N′-(4-(2-Methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103)

Compound Description: ACP-103 is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. [, , , ] It exhibits antipsychotic-like efficacy in preclinical models, demonstrating attenuation of head-twitch behavior and prepulse inhibition deficits induced by 5-HT2A receptor agonists. [] ACP-103 also reduces hyperactivity induced by the NMDA receptor antagonist dizocilpine maleate (MK-801). []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description: PF-06459988 acts as a potent, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants containing the T790M mutation, which commonly confers resistance to first-generation EGFR tyrosine kinase inhibitors. [] Significantly, PF-06459988 displays high selectivity for the double-mutant EGFR (L858R/T790M, Del/T790M) over wild-type EGFR, mitigating potential side effects associated with inhibiting the wild-type receptor. []

Relevance: While PF-06459988 differs significantly in overall structure from 2-[(1-Methylpiperidin-4-yl)oxy]pyrazine, it shares the presence of a substituted piperidine ring. This structural similarity, although distant, highlights the versatility of piperidine derivatives in medicinal chemistry and their potential application in targeting diverse therapeutic targets. []

2-[(1-Oxyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]butanoic Acid

Compound Description: This compound is a piperidine derivative featuring a nitroxyl moiety and a butanoic acid substituent. [] Interestingly, it exhibits strong antifungal activity against Phytophthora cactorum, a pathogenic fungus, but lacks herbicidal properties. []

N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide

Compound Description: This compound is a potent inhibitor of monoamine receptors. [, , , , , ] It exhibits high affinity for various monoamine receptors, suggesting potential application in treating conditions related to monoamine signaling dysregulation. [, , , , , ]

(S)-4'-(1-Methylheptyloxycarbonyl)biphenyl-4-yl 4-[4-(2,2,3,3,4,4,4-Heptafluorobutoxy)but-1-oxy]-2-fluorobenzoate

Compound Description: This compound belongs to a series of chiral liquid crystalline compounds, characterized by varying chain lengths impacting their thermal behavior and crystallization kinetics. [] Specifically, the compound exhibits complex phase transitions depending on the length of the alkyl chain, highlighting the influence of molecular structure on liquid crystalline properties. []

Relevance: While this compound does not share a direct structural similarity with 2-[(1-Methylpiperidin-4-yl)oxy]pyrazine, it emphasizes the significance of ether linkages in influencing molecular properties. [] Both compounds utilize ether functionalities within their structures, suggesting that such linkages could impact the conformational flexibility and intermolecular interactions of 2-[(1-Methylpiperidin-4-yl)oxy]pyrazine. This, in turn, might influence its physicochemical characteristics and potential biological activity.

(2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

Compound Description: MK-0731 represents a potent kinesin spindle protein (KSP) inhibitor. [] It exhibits promising anticancer activity, particularly against taxane-refractory tumors, by disrupting microtubule dynamics and inhibiting cell division. [] MK-0731 addresses limitations of earlier KSP inhibitors by minimizing hERG channel binding and improving in vivo potency. []

3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977)

Compound Description: PT2977 is a potent and selective inhibitor of hypoxia-inducible factor 2α (HIF-2α). [] It demonstrates promising therapeutic potential for treating clear cell renal cell carcinoma (ccRCC) by inhibiting HIF-2α-mediated gene expression, which is implicated in tumor angiogenesis and progression. [] PT2977 represents a second-generation HIF-2α inhibitor with improved pharmacokinetic properties over its predecessor, PT2385, due to reduced phase 2 metabolism. []

Relevance: Although structurally distinct from 2-[(1-Methylpiperidin-4-yl)oxy]pyrazine, PT2977's inclusion in the provided papers highlights the importance of exploring diverse chemical scaffolds for developing novel therapeutics. [] The success of PT2977 in targeting HIF-2α underscores the potential of discovering new drug candidates within unexplored chemical space, even those structurally dissimilar to existing agents.

N-[11C]Methylpiperidin-4-yl Propionate ([11C]PMP)

Compound Description: [11C]PMP is a radiolabeled compound used as a positron emission tomography (PET) tracer for measuring acetylcholinesterase (AChE) activity in the brain. [] It acts as a substrate for AChE, allowing quantification of enzyme activity by monitoring the rate of [11C]PMP hydrolysis in specific brain regions. []

Relevance: [11C]PMP shares a core N-methylpiperidin-4-yl structure with 2-[(1-Methylpiperidin-4-yl)oxy]pyrazine. The use of [11C]PMP as a PET tracer for AChE activity suggests that 2-[(1-Methylpiperidin-4-yl)oxy]pyrazine, with its structural similarity, might also interact with AChE. [] This potential interaction warrants further investigation to assess if 2-[(1-Methylpiperidin-4-yl)oxy]pyrazine exhibits any influence on AChE function.

5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

Compound Description: BMS-903452 is a potent and selective G-protein-coupled receptor 119 (GPR119) agonist. [] This compound shows promise as a potential therapeutic agent for type 2 diabetes by enhancing glucose-dependent insulin release and promoting the secretion of glucagon-like peptide-1 (GLP-1). [] Preclinical studies demonstrate the efficacy of BMS-903452 in both acute and chronic rodent models of diabetes, highlighting its potential as a novel antidiabetic therapy. []

Relevance: Similar to 2-[(1-Methylpiperidin-4-yl)oxy]pyrazine, BMS-903452 contains a substituted piperidine ring linked via an ether bond. [] This structural feature, while embedded within distinct molecular scaffolds, emphasizes the importance of piperidine ethers in medicinal chemistry and their potential for interacting with diverse biological targets. The specific target of 2-[(1-Methylpiperidin-4-yl)oxy]pyrazine remains to be elucidated, but the structural similarity with BMS-903452 suggests a possible role in metabolic pathways or interactions with GPCRs.

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

Compound Description: CHMFL-KIT-8140 acts as a potent type II inhibitor of the cKIT kinase, including the T670I "gatekeeper" mutant. [] This mutant often confers resistance to other cKIT inhibitors, such as imatinib, making CHMFL-KIT-8140 a promising lead compound for treating cancers driven by cKIT T670I, like gastrointestinal stromal tumors (GISTs). [] Preclinical studies demonstrate its efficacy in inhibiting cell proliferation and inducing apoptosis in GIST cell lines, supporting its potential as a novel therapeutic agent for GISTs and other cKIT-driven cancers harboring the T670I mutation. []

Relevance: CHMFL-KIT-8140 and 2-[(1-Methylpiperidin-4-yl)oxy]pyrazine share the presence of a substituted piperidine ring in their structures. [] While the overall structures and biological targets differ, this shared feature highlights the versatility of piperidine derivatives in medicinal chemistry and their potential to be tailored for specific pharmacological activities.

Properties

CAS Number

2196212-01-6

Product Name

2-[(1-Methylpiperidin-4-yl)oxy]pyrazine

IUPAC Name

2-(1-methylpiperidin-4-yl)oxypyrazine

Molecular Formula

C10H15N3O

Molecular Weight

193.25

InChI

InChI=1S/C10H15N3O/c1-13-6-2-9(3-7-13)14-10-8-11-4-5-12-10/h4-5,8-9H,2-3,6-7H2,1H3

InChI Key

CFOMPSCXZTWDRX-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC2=NC=CN=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.